1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Aurora Kinase Inhibitor
Compounds structurally related to piperidine carboxylic acids have been explored for their potential in treating cancer through the inhibition of Aurora A kinase. These compounds show promise due to their ability to interfere with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Heterocyclic Amino Acids
Novel heterocyclic amino acids have been synthesized using piperidine carboxylic acids as building blocks. These compounds, in their N-Boc protected ester form, serve as valuable intermediates for developing achiral and chiral molecules for pharmaceutical applications (Gita Matulevičiūtė et al., 2021).
Chiral Building Blocks
C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been identified as a promising chiral building block for synthesizing piperidine-related alkaloids. This application highlights the compound's utility in developing complex molecular structures found in natural products (H. Takahata et al., 2002).
Cardiovascular Activity
Compounds derived from piperidine carboxylic acids have been studied for their cardiovascular activity, indicating their potential therapeutic benefits in treating heart-related conditions (A. Krauze et al., 2004).
Anticancer Agents
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown promising anticancer activity, showcasing the role of piperidine derivatives in developing new oncological treatments (A. Rehman et al., 2018).
Future Directions
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The market expectation for newly developed piperidine-based drugs is significant, driven by their potential to offer improved therapeutic outcomes and reduced side effects .
properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(4-2)11(15)9-13-7-5-6-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICISZCGGOTAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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